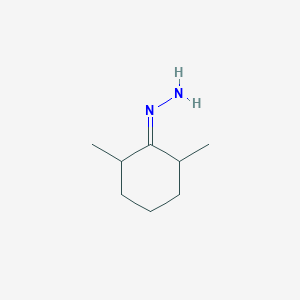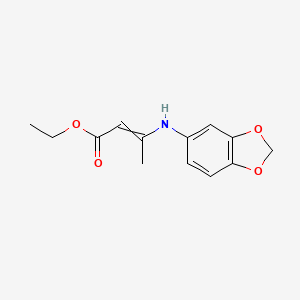![molecular formula C9H12O2 B14360353 Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate CAS No. 90582-29-9](/img/structure/B14360353.png)
Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl bicyclo[410]hept-2-ene-7-carboxylate is an organic compound that belongs to the class of bicyclic compounds These compounds are characterized by having two fused rings, which in this case include a cyclopropane ring fused to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process typically involves the use of platinum (II) or gold (I) catalysts . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound’s unique structure makes it valuable in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate exerts its effects involves the interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, often involving the opening of the cyclopropane ring. This ring strain release provides a thermodynamic driving force for reactions, while the double bond within the skeleton offers kinetic opportunities for coordination to metal species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.1.0]hept-2-ene: A related compound with similar structural features but lacking the carboxylate group.
Bicyclo[2.2.1]hept-2-ene:
Bicyclo[3.2.2]nonadienes: These compounds have a more complex ring system and different chemical properties.
Uniqueness
Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate is unique due to its specific ring structure and functional groups. The presence of the carboxylate group enhances its reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts.
Propriétés
Numéro CAS |
90582-29-9 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7(6)8/h2,4,6-8H,3,5H2,1H3 |
Clé InChI |
LZELLMAWXJOCNE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2C1C=CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


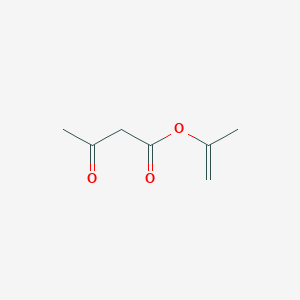
![Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]-](/img/structure/B14360282.png)


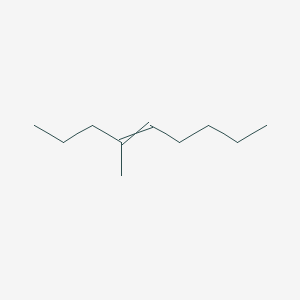
![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)
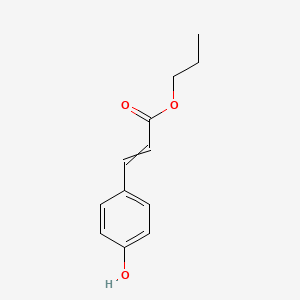
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)
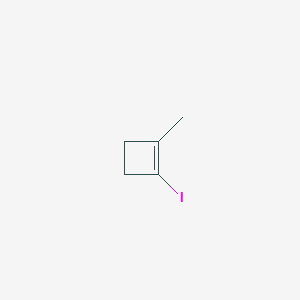

![N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea](/img/structure/B14360342.png)
